molecular formula C33H54O2 B12426278 24-Methylenecycloartanyl acetate

24-Methylenecycloartanyl acetate

Cat. No.: B12426278
M. Wt: 482.8 g/mol
InChI Key: BYIMYSSYXBYIBJ-QRTAPPDJSA-N
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Description

24-Methylenecycloartanyl acetate is a triterpenoid compound derived from the acetylation of 24-methylenecycloartanol. This compound is found in various plant sources, including rice bran oil and barley. It is known for its potential biological activities and is a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-methylenecycloartanyl acetate typically involves the acetylation of 24-methylenecycloartanol. The process includes:

Industrial Production Methods: Industrial production methods for this compound involve large-scale extraction and purification processes. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the isolation and purification of this compound from plant sources .

Chemical Reactions Analysis

Types of Reactions: 24-Methylenecycloartanyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

24-Methylenecycloartanyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 24-methylenecycloartanyl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Cycloartenyl ferulate: Another triterpenoid ester with similar biological activities.

    Campesteryl ferulate: A plant sterol ester with antioxidant properties.

    β-Sitosteryl ferulate: Known for its anti-inflammatory effects.

Uniqueness: 24-Methylenecycloartanyl acetate is unique due to its specific molecular structure, which imparts distinct biological activities. Its ability to modulate PPARγ and related pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C33H54O2

Molecular Weight

482.8 g/mol

IUPAC Name

[(1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate

InChI

InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23?,25?,26?,27?,28?,30-,31+,32-,33+/m1/s1

InChI Key

BYIMYSSYXBYIBJ-QRTAPPDJSA-N

Isomeric SMILES

CC(C)C(=C)CCC(C)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)OC(=O)C)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C

Origin of Product

United States

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